4-(4-fluoro-3-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine
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Overview
Description
4-(4-fluoro-3-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine is a complex organic compound that belongs to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties . This particular compound is characterized by the presence of a fluorine atom and a methoxy group on the phenyl ring, which can influence its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluoro-3-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine can be achieved through a multi-step process. One efficient method involves the carbonylative Sonogashira reaction followed by aza-Michael addition cyclocondensation . This method uses iodobenzene and terminal alkynes as starting materials, with a palladium catalyst to facilitate the carbonylative coupling. The key intermediate, 1,3-ynone, is then subjected to cyclocondensation under mild conditions using Cp2TiCl2, m-phthalic acid, and ethanol .
Industrial Production Methods
In an industrial setting, continuous flow chemistry can be employed for the synthesis of benzodiazepines . This method allows for the efficient and scalable production of the compound by using a flow platform that integrates multiple reaction steps. The process involves the acylation of aminobenzophenones followed by cyclocondensation to form the benzodiazepine core .
Chemical Reactions Analysis
Types of Reactions
4-(4-fluoro-3-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Substitution: The fluorine and methoxy groups on the phenyl ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(4-fluoro-3-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Due to its benzodiazepine core, it has potential therapeutic applications as an anxiolytic or anticonvulsant agent.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-fluoro-3-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine involves its interaction with specific molecular targets in the body. Benzodiazepines typically exert their effects by binding to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects . The presence of the fluorine and methoxy groups may influence the compound’s binding affinity and selectivity for different receptor subtypes.
Comparison with Similar Compounds
4-(4-fluoro-3-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine can be compared with other benzodiazepines such as diazepam, fludiazepam, and clonazepam . While these compounds share a common benzodiazepine core, the presence of different substituents can significantly alter their pharmacological profiles. For example, the fluorine atom in 4-(4-fluoro-3-methoxyphenyl) may enhance its metabolic stability and binding affinity compared to other benzodiazepines.
List of Similar Compounds
- Diazepam
- Fludiazepam
- Clonazepam
- Nitrazepam
- Oxazepam
These compounds are widely used in clinical settings for their anxiolytic, hypnotic, and anticonvulsant properties .
Properties
Molecular Formula |
C19H17FN2O |
---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
4-(4-fluoro-3-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine |
InChI |
InChI=1S/C19H17FN2O/c1-23-18-11-13(8-9-15(18)20)19-17-7-4-10-22(17)16-6-3-2-5-14(16)12-21-19/h2-11,19,21H,12H2,1H3 |
InChI Key |
ADKORIBAHBCONO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3=CC=CN3C4=CC=CC=C4CN2)F |
Origin of Product |
United States |
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